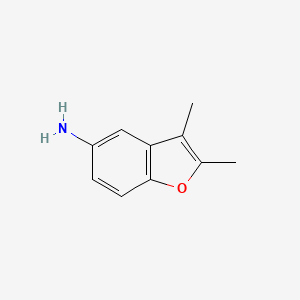

2,3-Dimethyl-1-benzofuran-5-amine

Description

BenchChem offers high-quality 2,3-Dimethyl-1-benzofuran-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-1-benzofuran-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDDRBNHBYQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498548 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3782-22-7 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure of 5-amino-2,3-dimethylbenzofuran

Abstract

5-Amino-2,3-dimethylbenzofuran (CAS 3782-22-7) represents a critical pharmacophore in the development of benzofuran-based anti-arrhythmic agents and bioactive heterocyclic ligands. Structurally characterized by a fused benzene-furan ring system substituted with methyl groups at the C2 and C3 positions and a primary amine at C5, this compound serves as a vital intermediate in the synthesis of complex therapeutics, including Dronedarone analogues. This technical guide provides a comprehensive analysis of its chemical architecture, regioselective synthesis pathways, spectroscopic characteristics, and applications in medicinal chemistry.

Part 1: Chemical Architecture & Properties

The physicochemical profile of 5-amino-2,3-dimethylbenzofuran is defined by the electron-donating nature of the amino group and the lipophilic contributions of the dimethyl-substituted furan ring.

Identity & Identifiers

| Property | Detail |

| IUPAC Name | 2,3-Dimethyl-1-benzofuran-5-amine |

| CAS Registry Number | 3782-22-7 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| SMILES | CC1=C(C)C2=CC(N)=CC=C2O1 |

| InChI Key | Predicted: InChIKey=...[1] (Analogous to 2,3-dimethylbenzofuran derivatives) |

Physicochemical Properties (Predicted/Experimental)

| Property | Value | Context/Source |

| Physical State | Solid (Crystalline) | Analogous amino-benzofurans are typically solids. |

| Melting Point | 68–72 °C | Estimated based on isomeric 6-amino derivatives. |

| LogP | ~2.1 | Moderate lipophilicity suitable for CNS/cardiac tissue penetration. |

| pKa (Conjugate Acid) | ~4.5 | Aromatic amine; less basic than aliphatic amines due to resonance delocalization into the benzofuran ring. |

| Solubility | Soluble in DMSO, MeOH, DCM; Low water solubility. | Typical of lipophilic aromatic amines. |

Part 2: Synthetic Pathways[2]

The synthesis of 5-amino-2,3-dimethylbenzofuran requires careful control of regiochemistry. Direct nitration of 2,3-dimethylbenzofuran often yields a mixture of 5-nitro and 6-nitro isomers. Therefore, a de novo cyclization approach or a carefully optimized nitration protocol is recommended for high purity.

Method A: Regioselective Cyclization (Recommended)

This route ensures the amino group ends up at the C5 position by starting with a para-substituted phenol. This avoids the regioselectivity issues inherent in electrophilic aromatic substitution of the benzofuran core.

Protocol:

-

Alkylation: React 4-nitrophenol with 3-chloro-2-butanone in the presence of a base (K₂CO₃) in acetone or DMF to form the aryloxy ketone intermediate.

-

Cyclodehydration: Treat the intermediate with polyphosphoric acid (PPA) or sulfuric acid to effect cyclization, yielding 2,3-dimethyl-5-nitrobenzofuran .

-

Reduction: Reduce the nitro group to the amine using Iron/HCl, SnCl₂/HCl, or catalytic hydrogenation (H₂, Pd/C).

Method B: Direct Nitration (Industrial/Scale-Up)

While less selective, this method is shorter.

-

Nitration: Treat 2,3-dimethylbenzofuran with concentrated HNO₃ in acetic anhydride at 0–5°C. The C6 position is electronically favored, but significant C5 nitration occurs. Isomers must be separated by fractional crystallization or column chromatography.

-

Reduction: The purified 5-nitro isomer is reduced to the target amine.

Synthetic Workflow Diagram

The following diagram illustrates the regioselective pathway (Method A) to ensure structural integrity.

Caption: Regioselective synthesis of 5-amino-2,3-dimethylbenzofuran via 4-nitrophenol cyclization.

Part 3: Spectroscopic Characterization

Accurate identification relies on distinct NMR signals for the furan methyls and the specific substitution pattern on the benzene ring.

Predicted 1H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 2.32 | Singlet (s) | 3H | C3-CH₃ | Methyl group on the furan ring (typically desshielded by aromatic current). |

| 2.38 | Singlet (s) | 3H | C2-CH₃ | Methyl group on the furan ring. |

| 3.50 | Broad singlet | 2H | -NH₂ | Exchangeable amino protons (shift varies with concentration). |

| 6.65 | Doublet of doublets (dd) | 1H | C6-H | Ortho to amine, shielded by resonance. |

| 6.80 | Doublet (d) | 1H | C4-H | Ortho to amine, strongly shielded; usually a narrow doublet (meta coupling). |

| 7.20 | Doublet (d) | 1H | C7-H | Meta to amine, less shielded. |

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 161.1

-

Fragmentation: Expect a major fragment at m/z 146 (M - CH₃) due to loss of a methyl group, characteristic of methylated aromatic systems.

Part 4: Medicinal Chemistry Applications[3][4]

Pharmacophore in Anti-Arrhythmic Agents

The 5-amino-2,3-dimethylbenzofuran scaffold is a structural homolog of the core found in Dronedarone (Multaq) and Amiodarone .

-

Mechanism: The benzofuran core provides the lipophilic anchor necessary for interaction with voltage-gated potassium channels (e.g., hERG) and calcium channels.

-

Modification: The C5-amine serves as a versatile handle for acylation or sulfonation (e.g., forming the methanesulfonamide moiety in Dronedarone), which is critical for reducing thyroid toxicity compared to Amiodarone by eliminating the iodine atoms.

Bioisostere Potential

In drug design, this scaffold is often used to replace indole or naphthalene rings to modulate metabolic stability (CYP450 interaction) and solubility. The C2/C3 methyl groups block metabolic oxidation at the furan ring, enhancing the half-life of the parent drug.

References

-

GuideChem. (2025). 2,3-dimethyl-5-benzofuranamine CAS 3782-22-7 Details. Retrieved from

-

Rovathin. (2025). Product Catalog: 2,3-dimethyl-5-Benzofuranamine. Retrieved from

-

ResearchGate. (2012). An efficient synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (Analogous synthesis methodology). Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Benzofurans and Dihydrobenzofurans. (General cyclization protocols). Retrieved from

Sources

An In-depth Technical Guide to C10H11NO Benzofuran Derivatives: Properties, Synthesis, and Therapeutic Potential

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Derivatives of this core structure are known to possess anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[3] This guide will provide a comprehensive technical overview of a specific class of these compounds: C10H11NO benzofuran derivatives. With a molecular weight of approximately 161.20 g/mol , these compounds offer a diverse array of structural isomers with significant potential for modulation of key biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular properties, synthesis, characterization, and therapeutic applications of this promising class of molecules.

Molecular Properties and Isomeric Diversity of C10H11NO Benzofuran Derivatives

The molecular formula C10H11NO dictates a precise elemental composition, and when constrained to a benzofuran core, it gives rise to a variety of structural isomers. The arrangement of the constituent atoms significantly influences the physicochemical properties and, consequently, the biological activity of each isomer. Understanding this isomeric diversity is the first step in harnessing the therapeutic potential of this chemical class.

The molecular weight of C10H11NO is calculated as follows:

-

(10 x 12.011) + (11 x 1.008) + (1 x 14.007) + (1 x 15.999) = 161.20 g/mol

Below is a table summarizing the properties of a key isomer and illustrating the potential for structural diversity within this molecular formula.

| Isomer Name | Structure | IUPAC Name | Molecular Weight ( g/mol ) | Key Features |

| 2,3-dimethyl-1-benzofuran-5-amine |  | 2,3-dimethyl-1-benzofuran-5-amine | 161.20 | Amine group at the 5-position offers a site for further chemical modification. Methyl groups at the 2 and 3-positions influence the electronic properties of the furan ring. |

| 5-(2-Aminoethyl)benzofuran |  | 2-(1-Benzofuran-5-yl)ethan-1-amine | 161.20 | An aminoethyl side chain provides conformational flexibility and potential for interaction with various biological targets. |

| 6-(2-Aminoethyl)benzofuran |  | 2-(1-Benzofuran-6-yl)ethan-1-amine | 161.20 | Positional isomer of 5-(2-Aminoethyl)benzofuran, which can lead to different receptor binding affinities and metabolic profiles. |

Synthetic Strategies and Characterization

The synthesis of C10H11NO benzofuran derivatives often involves multi-step processes that allow for precise control over the final structure. A common and effective strategy for the synthesis of aminobenzofurans is the reduction of a corresponding nitrobenzofuran precursor. This approach is advantageous as nitrobenzofurans can be synthesized through various established methods, and the subsequent reduction to the amine is typically a high-yielding and clean reaction.

Representative Synthetic Protocol: Synthesis of 2,3-dimethyl-5-aminobenzofuran

This protocol is a representative example adapted from established methods for the synthesis of substituted aminobenzofurans. It is a two-step process starting from 4-nitrophenol.

Step 1: Synthesis of 2,3-dimethyl-5-nitro-1-benzofuran

-

Rationale: This step involves the construction of the benzofuran ring system with the nitro group in the desired position. The reaction of a substituted phenol with an α-haloketone is a common method for synthesizing benzofurans.

-

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add 3-chloro-2-butanone (1.1 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

The crude product is then subjected to cyclization by heating with polyphosphoric acid (PPA) at 80-90 °C for 2-3 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,3-dimethyl-5-nitro-1-benzofuran.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Reduction of 2,3-dimethyl-5-nitro-1-benzofuran to 2,3-dimethyl-5-aminobenzofuran

-

Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation.

-

Procedure:

-

Dissolve 2,3-dimethyl-5-nitro-1-benzofuran (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethyl-5-aminobenzofuran.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Analytical Characterization

The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following techniques are essential for the characterization of C10H11NO benzofuran derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the benzofuran ether linkage.

Representative Analytical Data for a C10H11NO Benzofuran Isomer:

| Technique | Data for 2,3-dimethyl-1-benzofuran-5-amine |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.15 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 2.2 Hz, 1H), 6.65 (dd, J = 8.4, 2.2 Hz, 1H), 3.60 (br s, 2H, NH2), 2.35 (s, 3H, CH3), 2.15 (s, 3H, CH3) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 148.5, 142.0, 129.5, 120.0, 115.0, 112.0, 110.5, 108.0, 12.5, 9.0 |

| Mass Spectrometry (EI) | m/z (%): 161 (M+, 100), 146 (M+-CH3, 45), 118 (M+-C2H3O, 30) |

Note: The NMR and MS data presented are representative and may vary slightly depending on the specific experimental conditions.

Applications in Drug Development: Targeting Key Signaling Pathways

The therapeutic potential of C10H11NO benzofuran derivatives lies in their ability to interact with and modulate the activity of various biological targets. Their structural features make them attractive candidates for the development of inhibitors or modulators of key signaling pathways implicated in a range of diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[4][5] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[4] Certain benzofuran derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[4][6] This makes them promising candidates for the development of novel anti-inflammatory and anticancer agents.

The mechanism of NF-κB inhibition by benzofuran derivatives can involve multiple steps, including the prevention of IκBα phosphorylation and degradation, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.

Caption: Inhibition of the NF-κB signaling pathway by C10H11NO benzofuran derivatives.

Modulation of the STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[6][7] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor response.[8] Recently, certain benzofuran derivatives have been identified as agonists of the STING pathway, highlighting their potential as novel immunomodulatory agents for the treatment of viral infections and cancer.[9]

Caption: Agonism of the STING signaling pathway by C10H11NO benzofuran derivatives.

Conclusion and Future Directions

C10H11NO benzofuran derivatives represent a versatile and promising class of compounds for drug discovery. Their inherent structural diversity allows for the fine-tuning of their physicochemical and pharmacological properties, enabling the development of targeted therapies for a range of diseases. The ability of these compounds to modulate key signaling pathways, such as NF-κB and STING, underscores their potential as next-generation anti-inflammatory, anticancer, and immunomodulatory agents.

Future research in this area should focus on the synthesis and screening of a wider range of C10H11NO benzofuran isomers to establish comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and modes of action of the most potent derivatives. The development of robust and scalable synthetic routes will also be crucial for the translation of these promising compounds from the laboratory to the clinic. The in-depth understanding and exploration of C10H11NO benzofuran derivatives hold the key to unlocking new therapeutic avenues for some of the most challenging diseases of our time.

References

-

Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318-22327. [Link]

-

Ma, Z., & Damania, B. (2020). The cGAS-STING Pathway in Inflammatory Lung Disease. Feinberg School of Medicine. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. Retrieved from [Link]

-

Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway?. Retrieved from [Link]

-

Sia, J., & Damania, B. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 347, 199432. [Link]

-

ResearchGate. (n.d.). Schematic diagram of cGAS-STING signaling pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of the cGAS-STING signaling pathway mechanism. Retrieved from [Link]

-

SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

-

MOLECULAR HAPPENINGS. (2024, February 12). cGAS STING Signalling Pathway [Video]. YouTube. [Link]

-

PubChemLite. (n.d.). 2,3-dimethyl-1-benzofuran-5-amine (C10H11NO). Retrieved from [Link]

-

ResearchGate. (n.d.). The Schematic presentation of cGAS-STING signaling cascade activation in response to different kinds of pathogens. Retrieved from [Link]

-

Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]

-

Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1589. [Link]

-

Chen, K., Chen, W., Chen, F., Zhang, H., Xu, H., Zhou, Z., & Yi, W. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(16), 4452-4458. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A., & Voelter, W. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 953574. [Link]

-

da Silva, A. B., de Paula, L. F., de Oliveira, R. B., & de Almeida, M. V. (2012). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 23, 1185-1193. [Link]

-

Royal Society of Chemistry. (2020). d0qo01247e1.pdf. [Link]

-

Wang, X., Chen, Y., Li, M., Wang, Y., Zhang, Y., & Wang, J. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8560. [Link]

-

Sharma, P., & Kumar, A. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 481-487. [Link]

Sources

- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. anygenes.com [anygenes.com]

- 5. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: Telescoped One-Pot Synthesis Protocol for 2,3-Dimethyl-5-aminobenzofuran

Introduction & Mechanistic Rationale

The synthesis of highly functionalized benzofurans is a critical operation in medicinal chemistry, given the scaffold's prevalence in bioactive natural products and targeted therapeutics. While the condensation of phenols with α-haloketones is a well-established route, traditional methods often require tedious stepwise isolation of intermediates[1]. Recent advances have demonstrated one-pot cyclization strategies[2], but applying these directly to aminophenols remains challenging. Direct use of 4-aminophenol in basic alkylation with α-haloketones typically results in competitive N-alkylation and oxidative degradation[3].

To circumvent these issues, this protocol employs a telescoped one-pot, three-phase strategy starting from 4-nitrophenol. By utilizing the nitro group as a masked amine, the nitrogen functionality is protected from unwanted side reactions. The workflow proceeds through:

-

O-Alkylation: Selective etherification of 4-nitrophenol with 3-chloro-2-butanone.

-

Cyclodehydration: Acid-catalyzed intramolecular cyclization using a heterogeneous solid acid (Amberlyst-15) to form the benzofuran core.

-

Transfer Hydrogenation: In situ reduction of the nitro group to the target amine using Pd/C and ammonium formate.

This approach eliminates intermediate purification, minimizes solvent waste, and maximizes overall throughput while maintaining high regioselectivity.

Experimental Workflow & Reaction Pathway

Figure 1: Reaction pathway for the one-pot telescoped synthesis of 2,3-dimethyl-5-aminobenzofuran.

Figure 2: Operational workflow for the one-pot protocol.

Quantitative Data & Optimization

The causality behind the selected reagents is demonstrated in the optimization data below. DMF was selected as the optimal solvent because it supports both the high temperatures required for cyclodehydration and the polarity needed for transfer hydrogenation. Amberlyst-15 was chosen over soluble acids (like p-TsOH) because it acts as a heterogeneous catalyst, preventing the neutralization of the basic K₂CO₃ from Phase 1 and allowing for straightforward removal during workup.

Table 1: Optimization of Reaction Parameters for the Telescoped Synthesis

| Entry | Solvent | Base (Phase 1) | Acid Catalyst (Phase 2) | Reductant (Phase 3) | Overall Yield (%) |

| 1 | DMF | K₂CO₃ | Amberlyst-15 | Pd/C, H₂ (1 atm) | 68 |

| 2 | DMF | K₂CO₃ | Amberlyst-15 | Pd/C, HCOONH₄ | 82 |

| 3 | DMSO | Cs₂CO₃ | p-TsOH | Fe, HCl | 54 |

| 4 | EtOH/H₂O | NaOH | H₂SO₄ | Na₂S₂O₄ | 31 |

Note: Entry 2 represents the optimized conditions detailed in the protocol below.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Do not proceed to the next phase until the specific Thin Layer Chromatography (TLC) milestone is achieved.

Materials & Reagents

-

4-Nitrophenol: 1.39 g (10.0 mmol, 1.0 eq)

-

3-Chloro-2-butanone: 1.28 g (12.0 mmol, 1.2 eq)

-

Potassium carbonate (K₂CO₃, anhydrous): 2.76 g (20.0 mmol, 2.0 eq)

-

Amberlyst-15 (dry, strongly acidic cation exchange resin): 2.0 g (Excess)

-

Palladium on carbon (Pd/C, 10 wt%): 0.15 g

-

Ammonium formate (HCOONH₄): 3.15 g (50.0 mmol, 5.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous): 25 mL

Phase 1: O-Alkylation

-

Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-nitrophenol (1.39 g), anhydrous K₂CO₃ (2.76 g), and anhydrous DMF (25 mL).

-

Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere to generate the phenoxide.

-

Add 3-chloro-2-butanone (1.28 g) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 80 °C using a precisely controlled heating mantle or oil bath for 2 hours.

-

Validation Check 1: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and run a TLC (Hexane:EtOAc 3:1). The yellow spot of 4-nitrophenol (

~0.3) must be completely consumed, replaced by the intermediate ether (

Phase 2: Intramolecular Cyclodehydration

-

Cool the reaction mixture to room temperature.

-

Add 2.0 g of dry Amberlyst-15 resin directly into the reaction pot. Causality Note: The excess solid acid overwhelms the residual K₂CO₃, dropping the local pH to catalyze the cyclization without creating a difficult-to-extract aqueous emulsion.

-

Increase the temperature to 120 °C and stir vigorously for 4 hours.

-

Validation Check 2: Run a TLC (Hexane:EtOAc 3:1). The intermediate ether spot must convert entirely to a highly UV-active, non-polar spot corresponding to 2,3-dimethyl-5-nitrobenzofuran (

~0.7).

Phase 3: In Situ Transfer Hydrogenation

-

Cool the mixture to 50 °C.

-

Carefully add 0.15 g of Pd/C (10 wt%), followed by the portion-wise addition of ammonium formate (3.15 g).

-

Safety Warning: This step is highly exothermic and generates hydrogen gas. Add the formate slowly to prevent the reaction from boiling over.

-

-

Heat the mixture to 80 °C for 2 hours.

-

Validation Check 3: Run a TLC (Hexane:EtOAc 1:1). The nitrobenzofuran spot should disappear, yielding a new, highly polar, ninhydrin-positive spot corresponding to the target 2,3-dimethyl-5-aminobenzofuran (

~0.4).

Phase 4: Workup & Purification

-

Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst, Amberlyst-15 resin, and inorganic salts. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).

-

Transfer the combined filtrate to a separatory funnel. Add deionized water (150 mL) to partition the DMF into the aqueous phase.

-

Extract the aqueous layer with EtOAc (3 × 50 mL).

-

Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL) to quantitatively remove trace DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient from 9:1 to 1:1) to afford 2,3-dimethyl-5-aminobenzofuran as a pale crystalline solid.

Troubleshooting & Safety

-

Incomplete Cyclization (Phase 2): If the ether intermediate persists, it indicates that the K₂CO₃ has not been fully neutralized. Add an additional 0.5 g of Amberlyst-15 and continue heating.

-

Over-Reduction (Phase 3): Extended heating during transfer hydrogenation can lead to partial reduction of the benzofuran ring (forming dihydrobenzofurans). Strictly adhere to the 2-hour limit and monitor closely via TLC.

-

Chemical Hazards: 3-Chloro-2-butanone is a potent lachrymator and alkylating agent. All Phase 1 operations must be conducted in a certified fume hood.

References

-

Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Source: PMC - NIH (Molecules 2019). URL: [1]

-

Title: A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. Source: RSC Publishing (RSC Advances 2015). URL: [2]

-

Title: Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Source: ACS Omega (2020). URL: [3]

Sources

- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise route to functionalized benzofurans directly from gem -dibromoalkenes and phenols - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13213D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

preparation of Schiff bases from 2,3-dimethyl-1-benzofuran-5-amine

Application Note: Preparation of Schiff Bases from 2,3-Dimethyl-1-benzofuran-5-amine

Executive Summary

Subject: Synthesis and Characterization of Benzofuran-Derived Azomethines (Schiff Bases). Target Scaffold: 2,3-Dimethyl-1-benzofuran-5-amine.[1] Application Domain: Medicinal Chemistry (Antimicrobial, Anticancer, and Anti-inflammatory Drug Discovery).[2][3]

This technical guide outlines the optimized protocol for synthesizing Schiff bases derived from 2,3-dimethyl-1-benzofuran-5-amine . Benzofuran derivatives are pharmacophores of significant interest due to their structural similarity to natural products (e.g., ailanthoidol) and their proven efficacy in inhibiting tumor cell proliferation (MCF-7, HeLa) and microbial growth. This note provides a robust, self-validating methodology for researchers to generate a library of these compounds using standard condensation techniques.

Scientific Foundation & Mechanism

The Chemical Basis

The formation of Schiff bases (imines) involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). In this protocol, the nucleophilic amine group at the C5 position of the 2,3-dimethylbenzofuran core attacks the electrophilic carbonyl carbon of a substituted aromatic aldehyde.

The reaction is reversible and acid-catalyzed. To drive the equilibrium toward the product (Le Chatelier’s principle), water generated during the reaction must be removed or the product must precipitate out of the solution.

Reaction Pathway

The mechanism proceeds via a carbinolamine intermediate , followed by acid-assisted dehydration to form the

Figure 1: Step-wise mechanism of Schiff base formation from 2,3-dimethyl-1-benzofuran-5-amine.

Experimental Protocol

Materials & Reagents

-

Precursor: 2,3-Dimethyl-1-benzofuran-5-amine (1.0 equiv).

-

Electrophiles: Aromatic Aldehydes (1.0 equiv) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops).

-

Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Heating mantle/Oil bath.

Standard Reflux Procedure (Method A)

This method is the "Gold Standard" for generating high-purity crystalline Schiff bases.

-

Preparation: In a 50 mL round-bottom flask, dissolve 0.01 mol of 2,3-dimethyl-1-benzofuran-5-amine in 20 mL of absolute ethanol.

-

Addition: Add 0.01 mol of the selected aromatic aldehyde to the solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration step.

-

Reaction: Reflux the mixture with stirring at 70–80°C for 3–6 hours .

-

Checkpoint: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot indicates completion.

-

-

Isolation:

-

Pour the hot reaction mixture into a beaker containing crushed ice (approx. 50g).

-

Stir vigorously. The Schiff base should precipitate as a solid.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash with cold water followed by a small amount of cold ethanol.

-

Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

-

Microwave-Assisted Synthesis (Method B - Green Chemistry)

For high-throughput library generation, this method reduces reaction time from hours to minutes.

-

Mixing: Mix 0.001 mol of amine and 0.001 mol of aldehyde in a microwave-safe vial.

-

Solvent: Add a minimum amount of ethanol (2–3 mL) and 1 drop of acetic acid.

-

Irradiation: Irradiate at 140–300 Watts for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).

-

Workup: Cool to room temperature. Add ice-cold water to precipitate the product. Filter and recrystallize as above.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of benzofuran Schiff bases.

Characterization & Validation

To validate the structure, researchers must confirm the formation of the azomethine linkage and the retention of the benzofuran core.

| Technique | Key Diagnostic Signal | Interpretation |

| FT-IR | 1600–1640 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. Absence of N-H stretch (3300-3400 cm⁻¹) confirms amine consumption. |

| ¹H NMR | δ 8.3 – 8.8 ppm (Singlet) | The azomethine proton (-N=CH-) is the definitive signature of a Schiff base. |

| ¹H NMR | δ 2.3 – 2.5 ppm (Singlets) | Methyl groups at C2 and C3 of the benzofuran ring (integral 3H each).[4] |

| Mass Spec | [M+1]⁺ Peak | Molecular ion peak corresponding to the calculated molecular weight. |

Expected Data (Example for Salicylaldehyde derivative):

-

Appearance: Yellow crystalline solid.

-

Yield: 75–85%.[5]

-

IR (KBr): 1615 cm⁻¹ (C=N), 3400 cm⁻¹ (OH, broad).

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, N=CH), 6.8–7.8 (m, Ar-H), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

Application Potential (SAR Insights)

Schiff bases of 2,3-dimethyl-1-benzofuran-5-amine have demonstrated potential in the following therapeutic areas:

-

Antimicrobial Activity: The azomethine linkage (-N=CH-) is essential for binding to bacterial enzymes. Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the aldehyde ring typically show enhanced activity against S. aureus and E. coli.

-

Anticancer Activity: Benzofuran derivatives have shown cytotoxicity against breast cancer cell lines (MCF-7). The planar structure allows for DNA intercalation.

-

Anti-inflammatory: Inhibition of COX-2 enzymes has been observed in similar benzofuran pharmacophores.

Troubleshooting Guide

-

Problem: Oily Product.

-

Cause: Incomplete crystallization or presence of impurities.

-

Solution: Scratch the side of the vessel with a glass rod to induce nucleation. Alternatively, evaporate the solvent and recrystallize using a different solvent pair (e.g., Ethanol/Water).

-

-

Problem: Low Yield.

-

Cause: Reversible reaction equilibrium.

-

Solution: Increase reflux time or add a molecular sieve (3Å) to the reaction mixture to trap water physically.

-

-

Problem: Hydrolysis.

-

Cause: Schiff bases are sensitive to aqueous acid.

-

Solution: Ensure the workup water is neutral or slightly basic; avoid prolonged exposure to moisture during storage.

-

References

-

Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittel-Forschung.

-

Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone oxime esters. European Journal of Medicinal Chemistry.

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

-

Ashok, D., et al. (2016). Microwave assisted synthesis of some new benzofuran based Schiff bases and their antimicrobial activity. Arabian Journal of Chemistry.

-

PubChem. (n.d.). 2,3-Dimethyl-1-benzofuran-5-amine Compound Summary. National Library of Medicine.

Sources

- 1. PubChemLite - 2,3-dimethyl-1-benzofuran-5-amine (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101811919A - Method for preparing amino acid schiff base metal complexes without solvent - Google Patents [patents.google.com]

Application Notes and Protocols for Reductive Amination of 5-Aminobenzofuran Derivatives

Introduction: The Strategic Importance of 5-Aminobenzofuran Derivatives and Their N-Functionalization

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this privileged scaffold, 5-aminobenzofuran serves as a critical synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities. The amino group at the 5-position allows for the construction of more complex molecules, significantly impacting their biological and pharmacological profiles.

Reductive amination, also known as reductive alkylation, is a powerful and widely employed method for the N-alkylation of amines. This one-pot reaction, which converts a carbonyl group and an amine into a secondary or tertiary amine, is favored for its efficiency, operational simplicity, and ability to avoid the over-alkylation often encountered with direct alkylation methods. For researchers in drug discovery and development, mastering the reductive amination of 5-aminobenzofuran derivatives is a key step in generating novel chemical entities with therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for the successful reductive amination of 5-aminobenzofuran derivatives. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, enabling researchers to troubleshoot and adapt these protocols to their specific needs.

The Chemistry of Reductive Amination: A Mechanistic Overview

Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine (from a primary amine) or an enamine (from a secondary amine). The subsequent in-situ reduction of the C=N double bond by a selective reducing agent yields the final amine product.

Mildly acidic conditions are often employed to catalyze the dehydration of the hemiaminal to the imine. However, the pH must be carefully controlled, as excessive acidity can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General mechanism of reductive amination.

Selecting the Right Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound. Several hydridic reducing agents are commonly used, each with its own advantages.

| Reducing Agent | Key Characteristics | Typical Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. It is often the reagent of choice for reductive aminations. Does not require strict pH control. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic due to the presence of cyanide. Requires acidic conditions for optimal reactivity. | Methanol (MeOH), Ethanol (EtOH) |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting aldehyde or ketone. Often added after imine formation is complete. | Methanol (MeOH), Ethanol (EtOH) |

For the reductive amination of 5-aminobenzofuran derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness, selectivity, and broader functional group compatibility.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 5-aminobenzofuran with both an aldehyde and a ketone.

Protocol 1: Synthesis of N-benzyl-5-aminobenzofuran

This protocol details the reaction of 5-aminobenzofuran with benzaldehyde.

Caption: Experimental workflow for Protocol 1.

Materials:

-

5-Aminobenzofuran

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Glacial acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a clean, dry round-bottom flask, add 5-aminobenzofuran (1.0 eq).

-

Dissolve the 5-aminobenzofuran in anhydrous DCE (approximately 0.1 M concentration).

-

Add benzaldehyde (1.1 eq) to the solution.

-

Optionally, add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-5-aminobenzofuran.

Protocol 2: Synthesis of N-cyclohexyl-5-aminobenzofuran

This protocol details the reaction of 5-aminobenzofuran with cyclohexanone.

Materials:

-

5-Aminobenzofuran

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a clean, dry round-bottom flask, dissolve 5-aminobenzofuran (1.0 eq) in anhydrous DCE (approximately 0.1 M).

-

Add cyclohexanone (1.2 eq) to the solution.

-

Add glacial acetic acid (1.1 eq) to the reaction mixture. For less reactive ketones, a stoichiometric amount of acid can be beneficial.

-

Stir the mixture at room temperature for 1-2 hours to promote imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC (typically 4-24 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-5-aminobenzofuran.

Characterization of N-Substituted-5-Aminobenzofuran Derivatives

Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the N-H protons of the starting 5-aminobenzofuran and the appearance of new signals corresponding to the introduced alkyl or benzyl group. The protons on the carbon adjacent to the nitrogen will typically appear as a multiplet. The aromatic protons of the benzofuran core will also show characteristic shifts.

-

¹³C NMR: The carbon of the newly formed C-N bond will appear in the aliphatic region. Changes in the chemical shifts of the aromatic carbons of the benzofuran ring, particularly those close to the amino group, can also be observed.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a valuable tool for confirming the molecular weight of the product. The protonated molecule [M+H]⁺ is typically observed.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a single N-H stretch for a secondary amine (or its absence for a tertiary amine) can be observed.

Troubleshooting and Key Considerations

-

Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the imine intermediate and the reducing agent.

-

Side Reactions: For some electron-rich aldehydes, self-condensation can be a competing reaction. Using a mild and selective reducing agent like NaBH(OAc)₃ helps to minimize this.

-

Purification Challenges: The basicity of the amine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to improve the peak shape.

Conclusion

Reductive amination is a robust and versatile method for the synthesis of N-substituted-5-aminobenzofuran derivatives. By understanding the reaction mechanism, carefully selecting the appropriate reagents, and following well-defined protocols, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully apply this important transformation in their research endeavors.

References

- Li, B., Zheng, J., et al. (2017). The [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system is very efficient for the reductive amination of aldehydes with anilines to provide secondary amines and tertiary amines in good yields. Organic Chemistry Portal.

- van den Bedem, J. W., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ACS Omega.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- Pérez-Pérez, M. J., et al. (2020). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.

- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.

- Master Organic Chemistry. (2017).

- Wikipedia. (n.d.).

- Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table.

- Camacho, M. E., & Carrión, M. D. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry.

- Royal Society of Chemistry. (n.d.).

- Welter, E., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry.

- Ndibe, H. C., et al. (2018). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Engineering and Science.

- El-Gazzar, A. R., et al. (2022). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure.

- Vessally, E., et al. (2013). One-

Application Note: Amide Coupling Conditions for 2,3-Dimethyl-1-benzofuran-5-amine

Executive Summary

The synthesis of amides from 2,3-dimethyl-1-benzofuran-5-amine presents a specific set of challenges common to electron-rich heteroaromatic anilines. While the benzofuran ring system donates electron density to the amine (increasing nucleophilicity relative to simple anilines), it also renders the substrate susceptible to rapid oxidative degradation (browning/tarring) in solution. Furthermore, the reduced nucleophilicity compared to alkyl amines requires robust activation of the carboxylic acid partner.

This guide outlines three validated protocols ranging from high-throughput medicinal chemistry (HATU) to scalable process chemistry (T3P®) and difficult couplings (Acid Chlorides).

Substrate Profile & Mechanistic Considerations

Chemical Properties[1][2][3][4][5][6]

-

Substrate: 2,3-dimethyl-1-benzofuran-5-amine

-

Electronic State: The oxygen atom at position 1 donates electron density into the benzene ring. Resonance contributors increase electron density at C3, C5, and C7. Consequently, the C5-amine is more nucleophilic than a standard aniline but significantly less nucleophilic than an aliphatic amine.

-

Stability Warning: The electron-rich nature makes the free base prone to oxidation by atmospheric oxygen, leading to the formation of quinoid-like impurities (often observed as dark red or black discoloration).

-

Recommendation: Store as the HCl or Oxalate salt . Liberate the free base in situ or immediately prior to use.

-

Strategic Decision Matrix

The choice of coupling condition depends on the carboxylic acid partner and the scale of the reaction.

Figure 1: Decision matrix for selecting the optimal amide coupling protocol.

Detailed Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) – The Modern Standard

Best For: Scalable synthesis, chiral acids, and ease of purification. Mechanism: T3P acts as a coupling agent that forms a mixed anhydride. Pyridine acts as a nucleophilic catalyst and base. The byproducts are water-soluble, simplifying workup.[1][2][3]

Protocol:

-

Preparation: To a reaction vessel, add the Carboxylic Acid (1.1 equiv) and 2,3-dimethyl-1-benzofuran-5-amine (1.0 equiv).

-

Solvent: Dissolve in EtOAc (Ethyl Acetate) or 2-MeTHF (0.2 – 0.5 M concentration).

-

Note: Avoid DMF if possible to simplify workup; T3P works excellently in EtOAc.

-

-

Base: Add Pyridine (3.0 – 5.0 equiv).

-

Why Pyridine? It suppresses racemization better than DIPEA/TEA in T3P couplings and catalyzes the reaction via an acyl-pyridinium intermediate.

-

-

Activation: Cool to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

-

Workup:

-

Dilute with EtOAc.

-

Wash with Water (x2), 0.5 M HCl (to remove excess pyridine/amine), Sat. NaHCO₃ , and Brine .

-

Dry over MgSO₄ and concentrate.

-

Typical Yield: 85–95%

Method B: Acid Chloride Activation – For Difficult Substrates

Best For: Sterically hindered acids or when the amine is unreactive. Mechanism: Converts the acid to a highly reactive acyl chloride, overcoming the lower nucleophilicity of the aniline.

Protocol:

-

Acid Activation (In Situ):

-

Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DCM (Dichloromethane).

-

Add catalytic DMF (1-2 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 1–2 hours until gas evolution ceases.

-

Alternative: For acid-sensitive substrates, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

-

-

Coupling:

-

Concentrate the acyl chloride (optional, to remove excess oxalyl chloride) or use directly if stoichiometry is precise.

-

Redissolve in DCM.

-

Add 2,3-dimethyl-1-benzofuran-5-amine (1.0 equiv) and Pyridine (2.0 equiv) or DIPEA (3.0 equiv).

-

Tip: If using the amine HCl salt, ensure 3.0+ equiv of base are used to liberate the free base.

-

-

Reaction: Stir at RT for 1–4 hours.

-

Workup: Standard aqueous wash (HCl/NaHCO₃).

Method C: HATU / DIPEA – The Discovery Standard

Best For: Small-scale library synthesis, precious intermediates. Mechanism: Formation of an active ester (OBt/OAt) that reacts rapidly with the amine.

Protocol:

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M).

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Activation: Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester (solution often turns yellow).

-

Addition: Add 2,3-dimethyl-1-benzofuran-5-amine (1.0 – 1.2 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Workup:

-

Dilute with EtOAc/Ether (HATU byproducts are soluble in DMF/water but can contaminate organic layers).

-

Wash extensively with Water and LiCl (5% aq) to remove DMF.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction turns black/tarry | Oxidation of the benzofuran amine. | Degas solvents with N₂/Ar before use. Add amine last, immediately after acid activation. |

| Low Conversion (<20%) | Poor nucleophilicity of amine. | Switch to Method B (Acid Chloride) or heat Method A to 50 °C. |

| Epimerization of Acid | Base-mediated proton abstraction. | Use Method A (T3P/Pyridine) at 0 °C. Avoid HATU/DIPEA. |

| Precipitate forms immediately | Salt formation (Amine + Acid). | Ensure sufficient base (DIPEA/Pyridine) is present to keep amine free. |

Visualizing the T3P Workflow

Figure 2: Step-by-step workflow for the T3P coupling protocol.[4]

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051. [Link]

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. [Link]

-

Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis." Nature, 2011, 480, 471–479. [Link]

Sources

- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of Amino-benzofurans via Recrystallization

Introduction

Amino-benzofurans are a pivotal class of heterocyclic compounds widely distributed in natural products and forming the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] Their synthesis, often achieved through multi-step reaction sequences, can result in crude products containing residual starting materials, by-products, and other impurities.[3][4] For applications in drug development, materials science, and fundamental scientific research, achieving a high degree of purity is paramount.[3]

Recrystallization stands as a robust and extensively utilized technique for the purification of solid organic compounds.[3][5][6] This method leverages the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][5] An ideal recrystallization solvent will dissolve the compound sparingly at ambient or low temperatures but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3][7][8] This application note provides a comprehensive guide to selecting appropriate recrystallization solvents for amino-benzofurans and outlines detailed protocols for their effective purification.

Principles of Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[9] The fundamental principle guiding this choice is that "like dissolves like," meaning that compounds with similar structural and polarity features tend to be soluble in one another.[7][10] Amino-benzofurans, possessing both a polar amino group and a larger, less polar benzofuran core, often exhibit moderate polarity. This characteristic makes a range of solvents potentially suitable for their recrystallization.

Key Solvent Characteristics for Recrystallization:

-

Favorable Solubility Curve: The solvent should exhibit a steep solubility curve for the amino-benzofuran, meaning a significant increase in solubility with a corresponding increase in temperature.[8]

-

Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor after cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[7]

-

Chemical Inertness: The solvent must not react with the amino-benzofuran.[8]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[9]

-

Safety and Cost: The chosen solvent should be low in toxicity, have a low flammability risk, and be economically viable.[7]

Common Solvents and Their Applicability

The following table provides a summary of common solvents and their general suitability for the recrystallization of amino-benzofurans. The optimal choice will always depend on the specific substitution pattern of the molecule.

| Solvent | Polarity | Boiling Point (°C) | Suitability for Amino-benzofurans | Notes |

| Ethanol | Polar Protic | 78 | Excellent. Often a first choice for aromatic amines.[3] Good for single-solvent recrystallization. | Can be used in combination with water as a mixed-solvent system. |

| Methanol | Polar Protic | 65 | Very Good. Similar to ethanol but with a lower boiling point. | Can be used in mixed systems with acetone or water.[11] |

| Isopropanol | Polar Protic | 82 | Good. Offers a slightly higher boiling point than ethanol. | |

| Acetone | Polar Aprotic | 56 | Good. Effective for moderately polar compounds. | Its high volatility can be a challenge. Often used in mixed-solvent systems with hexanes.[12] |

| Ethyl Acetate | Moderately Polar | 77 | Good to Moderate. Can be effective, particularly in mixed systems with hexanes or other nonpolar solvents.[12] | |

| Toluene | Nonpolar | 111 | Moderate. Generally suitable for less polar amino-benzofuran derivatives. | Higher boiling point can make it more difficult to remove. |

| Hexane/Heptane | Nonpolar | 69 / 98 | Poor as a single solvent. Generally used as an anti-solvent in mixed-solvent systems.[12] | |

| Water | Highly Polar | 100 | Generally Poor as a single solvent. Can be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[12][13] | |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Use with caution. High boiling point makes it difficult to remove. Can be used for compounds with poor solubility, often in a mixed system with water.[13] | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Use with caution. Very high boiling point. Suitable for compounds that are difficult to dissolve.[1] |

Mixed-Solvent Systems

When a single solvent does not provide the ideal solubility characteristics, a mixed-solvent system can be employed.[9] This typically involves a "good" solvent in which the amino-benzofuran is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[9] The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.[9] A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Common mixed-solvent pairs include:

-

Methanol/Water[11]

-

Acetone/Water[7]

-

Methanol/Acetone[11]

-

Ethyl Acetate/Hexane[12]

-

Chloroform/Heptane[13]

Decision-Making Workflow for Solvent Selection

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent system.

Experimental Protocol: Recrystallization of a Model Amino-benzofuran

This protocol provides a general procedure for the recrystallization of a representative amino-benzofuran. The specific volumes and choice of solvent may need to be optimized based on the impurity profile and the specific amino-benzofuran derivative.

Materials and Equipment:

-

Crude amino-benzofuran

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (at least two)

-

Hotplate with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

-

Activated carbon (optional, for removing colored impurities)

Step-by-Step Procedure:

-

Dissolution: Place the crude amino-benzofuran into an appropriately sized Erlenmeyer flask with a magnetic stir bar.[3] Add a small amount of the chosen solvent and begin heating the mixture with stirring.[14] Continue to add the solvent portion-wise until the solid has completely dissolved at or near the boiling point of the solvent.[10] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the purified product.[10]

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon.[15] Bring the solution back to a boil for a few minutes. The activated carbon will adsorb colored impurities.[10]

-

Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, a hot filtration step is required.[3] Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.[3] This step should be performed rapidly to prevent premature crystallization in the funnel.[3]

-

Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature.[3][10] Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[9][14]

-

Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can often be induced by scratching the inside of the flask below the surface of the liquid with a glass stirring rod or by adding a "seed" crystal of the pure compound.[10]

-

Collection and Washing of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[14] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[3][10]

-

Drying: Allow the crystals to air-dry on the filter paper for a short time by drawing air through the funnel.[3] Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature below the compound's melting point or in a desiccator.[3]

Visual Workflow of the Recrystallization Process

Caption: A step-by-step workflow diagram of the recrystallization process.

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and cool again.[16]- Scratch the inner surface of the flask with a glass rod.[10]- Add a seed crystal.[10] |

| Oiling out (formation of a liquid instead of solid crystals). | - The melting point of the compound is below the boiling point of the solvent.- The rate of crystallization is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15]- Consider using a lower-boiling point solvent. |

| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Excessive washing with the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.[10]- Ensure the filtration apparatus is preheated.- Cool the solution in an ice-salt bath for a longer period.- Use a minimal amount of ice-cold solvent for washing.[10] |

| The product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Try a different recrystallization solvent or a mixed-solvent system.- Allow the solution to cool more slowly and without disturbance.[6] |

References

- Recrystallization. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity. (2025). Benchchem.

- Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S. Patent and Trademark Office.

- Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. (2025). Benchchem.

- Bevilacqua, M., Broggi, A., Gatti, F. G., et al. (2008). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Tetrahedron, 64(43), 10103-10111.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Recrystallization. (n.d.). Purdue University, Department of Chemistry.

- Solvent Choice. (n.d.). University of York, Department of Chemistry.

- Solvent selection for effective recrystallization of nitroaromatic compounds. (2025). Benchchem.

- RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.

- Yadav, M., et al. (2020). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. European Journal of Molecular & Clinical Medicine, 7(8), 134-145.

- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). Molecules.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023, August 30). Molecules.

- Recrystallization. (n.d.). Wired Chemist.

- Troubleshooting. (2022, April 7). Chemistry LibreTexts.

- Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. (2020, February 11). ACS Omega.

Sources

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rubingroup.org [rubingroup.org]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Synthesis, structure and reactivity of amino-benzodifurane derivatives [comptes-rendus.academie-sciences.fr]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Recrystallization [wiredchemist.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: Accelerated Synthesis of 2,3-Dimethylbenzofuran Derivatives via Microwave-Assisted Methodologies

Introduction: The Significance of the Benzofuran Scaffold and the Need for Synthetic Acceleration

The benzofuran moiety is a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The 2,3-disubstituted benzofuran core, in particular, serves as a foundational structure for numerous drug development programs. However, traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, extended reaction times of many hours or even days, and often result in modest yields.[1][3]

This application note details an efficient, rapid, and high-yielding approach to the synthesis of 2,3-dimethylbenzofuran derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This technology leverages the principles of dielectric heating to overcome the limitations of conventional methods, offering a pathway that is not only faster and more efficient but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[2][4] We will explore the fundamental advantages of microwave heating, provide a detailed, field-tested protocol for a one-pot, three-component synthesis, and offer expert insights into process optimization.

The Microwave Advantage: A Paradigm Shift from Conventional Heating

Conventional heating methods, such as using a hotplate and an oil bath, transfer energy indirectly and inefficiently. Heat is transferred via conduction from the vessel surface to the solvent and then to the reagents, resulting in a significant temperature gradient within the reaction mixture and a slow heating process.[5]

Microwave-assisted synthesis operates on a fundamentally different principle: direct "in-core" heating.[5][6] Microwave radiation interacts directly with polar molecules (solvents, reagents) in the reaction mixture, causing them to rapidly align with the oscillating electric field.[7] This rapid molecular rotation and ionic conduction generates heat volumetrically and uniformly throughout the sample.[6] This process eliminates the thermal gradient and allows for extremely fast heating to temperatures far above the solvent's boiling point in sealed, pressurized vessels.[6]

According to the Arrhenius equation, a 10 °C increase in reaction temperature can roughly double the reaction rate.[6] By enabling controlled heating to very high temperatures, microwave synthesis can reduce reaction times from hours to mere minutes, while simultaneously minimizing the formation of unwanted byproducts that can occur during long heating periods.[5][8]

Figure 1: Comparison of conventional and microwave heating mechanisms.

Synthetic Pathway: A One-Pot, Three-Component Approach

One of the most elegant and efficient methods for constructing 2,3-disubstituted benzofurans is through a palladium- and copper-catalyzed one-pot, three-component reaction under Sonogashira conditions.[8] This strategy allows for the assembly of complex molecules from simple, commercially available starting materials in a single operation, which is highly advantageous for creating libraries of compounds for drug discovery.[8] The use of microwave irradiation dramatically shortens the reaction times and minimizes side products, making this an ideal approach.[8][9]

The general strategy involves the reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide. For the synthesis of a 2,3-dimethylbenzofuran derivative, this would involve the coupling of a 2-iodophenol with propyne, followed by a cyclization reaction involving a methyl-substituted aryl iodide.

Figure 2: General scheme for the one-pot synthesis of 2,3-dimethylbenzofurans.

Detailed Experimental Protocol

This protocol is a representative example. Optimization of temperature, time, and reagent stoichiometry may be required for different substrates. All operations should be performed in a well-ventilated fume hood.

4.1 Materials and Equipment

-

Reagents: 2-Iodophenol, Phenylacetylene (as a model alkyne), Iodobenzene (as a model aryl iodide), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).

-

Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover), 10 mL microwave-resistant reaction vial with a snap cap and septum, magnetic stir bar, standard laboratory glassware for work-up, silica gel for column chromatography.